1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one
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Overview
Description
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both a pyrazole and a thiophene ring
Preparation Methods
The synthesis of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazole and 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)thiophene.
Reaction Conditions: The key step involves the coupling of these two intermediates under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent (e.g., tetrahydrofuran).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for halogenation).
Scientific Research Applications
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Due to its heterocyclic structure, it is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory pathways or bacterial enzymes in antimicrobial pathways.
Pathways Involved: It may inhibit the activity of these enzymes, leading to reduced production of inflammatory mediators or bacterial growth.
Comparison with Similar Compounds
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-[5-(2-methylpyrazol-3-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)9-3-4-10(14-9)8-5-6-11-12(8)2/h3-6H,1-2H3 |
InChI Key |
KYZWNNQKQNEZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=NN2C |
Origin of Product |
United States |
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